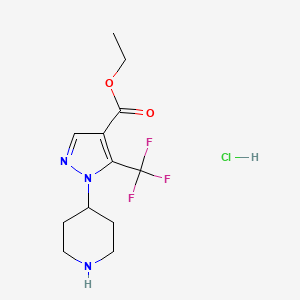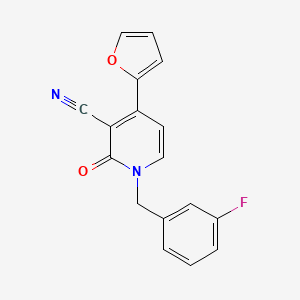
3-Chlor-N-((4-Morpholinopyrimidin-2-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the glycine transporter 1 (glyt1) . GlyT1 is widely expressed in forebrain areas such as the cortex and hippocampus, where it might be co-localized with strychnine-insensitive glycine regulatory sites on NMDA receptors .
Mode of Action
It is thought to act by affecting proteins in the cytoskeleton of certain cells .
Biochemical Pathways
Similar compounds have been found to affect the nmda receptor hypofunction, which is thought to be involved in the pathophysiology of certain conditions .
Pharmacokinetics
Similar compounds have shown good plasma exposure and a plasma to brain penetration in rats that was sufficient to evaluate the compound’s pharmacological properties .
Result of Action
Similar compounds have shown significant effects in several rodent models for certain conditions without causing any undesirable central nervous system side effects .
Action Environment
Similar compounds have been found to be effective at controlling certain targets in a variety of environments .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is thought to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Attachment of the morpholine group: The morpholine group is introduced to the pyrimidine ring through nucleophilic substitution reactions.
Formation of the benzamide core: The benzamide core is synthesized by reacting 3-chlorobenzoyl chloride with an amine precursor.
Coupling of the pyrimidine and benzamide moieties: The final step involves coupling the morpholinopyrimidine moiety with the benzamide core using suitable coupling agents and reaction conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-N-((4-morpholinopyrimidin-4-yl)methyl)benzamide
- 3-chloro-N-((4-morpholinopyrimidin-6-yl)methyl)benzamide
- 3-chloro-N-((4-morpholinopyrimidin-5-yl)methyl)benzamide
Uniqueness
3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a morpholinopyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
3-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUFJKOENJEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile](/img/structure/B2527813.png)




![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2527824.png)




